1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine
Overview
Description
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles The “Boc” in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Boc-protected pyrrolidine.
Introduction of the Carboxyethenyl Group: The Boc-protected pyrrolidine is then reacted with an appropriate reagent to introduce the carboxyethenyl group. This can be achieved through a Heck reaction, where the Boc-protected pyrrolidine is coupled with an appropriate vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the Boc group.
Scientific Research Applications
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine involves its interaction with various molecular targets. The Boc group provides stability and protection to the pyrrolidine nitrogen, allowing for selective reactions at other sites. The carboxyethenyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The compound’s effects are mediated through its ability to undergo specific chemical transformations, which can be harnessed for desired applications.
Comparison with Similar Compounds
Similar Compounds
1-Boc-2-pyrrolidinecarboxylic acid: Similar structure but lacks the carboxyethenyl group.
1-Boc-2-vinylpyrrolidine: Similar structure but with a vinyl group instead of a carboxyethenyl group.
1-Boc-2-[(E)-2-carboxyvinyl]-pyrrolidine: Similar structure but with a carboxyvinyl group.
Uniqueness
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine is unique due to the presence of both the Boc-protected pyrrolidine and the carboxyethenyl group. This combination allows for specific reactivity and applications that are not possible with other similar compounds. The Boc group provides stability and protection, while the carboxyethenyl group offers versatility in chemical transformations.
Properties
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOWSAYQHINTR-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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